1-[2-methoxy-4-(trifluoromethyl)phenyl]methanamine hydrochloride
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Overview
Description
1-[2-methoxy-4-(trifluoromethyl)phenyl]methanamine hydrochloride is a chemical compound characterized by its trifluoromethyl group and methoxy group attached to a phenyl ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-methoxy-4-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-4-(trifluoromethyl)benzene as the starting material.
Nitration: The benzene ring is nitrated to introduce a nitro group, forming 2-methoxy-4-(trifluoromethyl)nitrobenzene.
Reduction: The nitro group is then reduced to an amine group, resulting in 2-methoxy-4-(trifluoromethyl)aniline.
Chloroformylation: The aniline group is chloroformylated to introduce the methanamine group, forming 1-[2-methoxy-4-(trifluoromethyl)phenyl]methanamine.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the methoxy group to a carboxylic acid.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Substitution reactions can occur at the aromatic ring, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as chloroform (CHCl3) and hydrochloric acid (HCl) are used for substitution reactions.
Major Products Formed:
Oxidation: 2-methoxy-4-(trifluoromethyl)benzoic acid.
Reduction: 2-methoxy-4-(trifluoromethyl)aniline.
Substitution: this compound.
Scientific Research Applications
1-[2-methoxy-4-(trifluoromethyl)phenyl]methanamine hydrochloride has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to investigate the effects of trifluoromethyl groups on biological systems.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-[2-methoxy-4-(trifluoromethyl)phenyl]methanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxy group can act as a hydrogen bond donor or acceptor, influencing its binding affinity to biological targets.
Comparison with Similar Compounds
1-[2-methoxy-4-(trifluoromethyl)phenyl]methanamine hydrochloride is unique due to its specific combination of functional groups. Similar compounds include:
2-methoxy-4-(trifluoromethyl)aniline: Lacks the methanamine group.
1-(2-methoxyphenyl)methanamine hydrochloride: Lacks the trifluoromethyl group.
2-methoxy-4-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of the amine group.
Properties
CAS No. |
2742656-08-0 |
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Molecular Formula |
C9H11ClF3NO |
Molecular Weight |
241.64 g/mol |
IUPAC Name |
[2-methoxy-4-(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13;/h2-4H,5,13H2,1H3;1H |
InChI Key |
ILPBYRGNDNDFQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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